[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-
Description
[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)- is a bicyclohexyl derivative featuring two pentyl chains at the 4,4'-positions and a nitrile group at the 4-position of one cyclohexane ring. Its stereochemistry (cis,trans) distinguishes it from the more commonly studied trans,trans isomers. The compound is structurally related to liquid crystalline materials, where alkyl chain length and stereochemistry critically influence dielectric, thermal, and mesomorphic properties .
Properties
IUPAC Name |
1-pentyl-4-(4-pentylcyclohexyl)cyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H41N/c1-3-5-7-9-20-10-12-21(13-11-20)22-14-17-23(19-24,18-15-22)16-8-6-4-2/h20-22H,3-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBISKRSUBYSCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)(CCCCC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-dipentyl-, (cis,trans)- typically involves the following steps:
-
Formation of Bicyclohexyl Core:
- The bicyclohexyl core can be synthesized through a Diels-Alder reaction between cyclohexene and a suitable dienophile.
- Reaction conditions: Elevated temperatures (around 150-200°C) and the presence of a catalyst such as aluminum chloride.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the dipentyl groups, leading to the formation of ketones or carboxylic acids.
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
-
Reduction:
- Reduction of the carbonitrile group can yield primary amines.
- Common reagents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
-
Substitution:
- The carbonitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
- Common reagents: Alkyl halides, Grignard reagents.
Major Products:
- Oxidation products: Ketones, carboxylic acids.
- Reduction products: Primary amines.
- Substitution products: Various alkylated or arylated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Biochemical Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Chemical Manufacturing: It serves as a building block in the production of various industrial chemicals.
Mechanism of Action
The mechanism by which [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-dipentyl-, (cis,trans)- exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects.
Catalysis: As a ligand, it can stabilize transition states and lower activation energies in catalytic reactions.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₈H₃₁N
- CAS Number : 65355-36-4 (trans,trans isomer)
- Applications : Primarily investigated for liquid crystal displays (LCDs) and electronic materials due to its polar nitrile group and alkyl substituents .
Comparison with Structural Analogs
Alkyl Chain Length Variations
Similar compounds with varying alkyl chains (butyl, propyl, heptyl) at the 4,4'-positions have been studied extensively (Table 1).
Findings :
- Longer alkyl chains (e.g., heptyl) increase melting points and broaden mesophase ranges due to enhanced van der Waals interactions .
- The pentyl derivative (target compound) exhibits a smectic phase, whereas shorter chains (butyl) favor nematic phases, highlighting chain length-dependent mesomorphism .
Stereoisomeric Comparisons
The cis,trans isomer of the target compound has distinct properties compared to its trans,trans counterpart:
Notes:
- The trans,trans configuration maximizes dipole alignment, enhancing dielectric anisotropy for LCD applications .
- cis,trans isomers are less studied, but their asymmetric geometry may enable novel mesophases or optical properties .
Functional Group Modifications
Nitrile vs. Biphenyl Derivatives
Replacing the bicyclohexyl core with biphenyl (e.g., 4'-(trans-4-Pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile) introduces conjugation differences:
Biological Activity
The compound [1,1'-Bicyclohexyl]-4-carbonitrile, 4,4'-dipentyl-, (cis,trans)- is a bicyclic aromatic nitrile derivative known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The chemical structure of [1,1'-Bicyclohexyl]-4-carbonitrile, 4,4'-dipentyl-, (cis,trans)- can be represented as follows:
- Molecular Formula: CHN
- Molecular Weight: 302.47 g/mol
The compound features a bicyclic structure with a carbonitrile functional group and multiple alkyl chains that may influence its biological activity.
Biological Activity Overview
Research indicates that the biological activity of this compound may be influenced by its stereochemistry and the presence of alkyl substituents. The following sections summarize key findings related to its pharmacological effects.
Dopaminergic Activity
A study on related compounds suggests that the trans-isomer of bicyclic compounds often exhibits significant dopaminergic activity. For instance, trans-isomers have shown to be effective in modulating adrenergic transmission in animal models .
- Case Study: In anesthetized cats, the trans-isomer demonstrated positive chronotropic effects comparable to norepinephrine at certain dosages . This indicates potential applications in cardiovascular therapies.
Alpha and Beta Adrenergic Mechanisms
The compound's activity appears to be mediated through both alpha and beta-adrenergic mechanisms. The trans-isomer has been reported to contract isolated rabbit aorta effectively via an alpha-adrenergic pathway, while also relaxing methacholine-contracted guinea-pig trachea through a beta-adrenergic mechanism .
Toxicological Profile
In addition to its biological activities, understanding the toxicological profile of [1,1'-Bicyclohexyl]-4-carbonitrile is crucial for assessing its safety for therapeutic use.
- Acute Toxicity: The compound has shown an oral LD50 greater than 2000 mg/kg in rat models, indicating low acute toxicity .
- Repeated Dose Toxicity: A NOAEL (No Observed Adverse Effect Level) of 320 mg/kg/day was established over a 28-day study period in rats .
Summary of Biological Activity
| Activity | Trans-Isomer | Cis-Isomer | Mechanism |
|---|---|---|---|
| Positive Chronotropic Action | Yes | No | Alpha-Adrenergic |
| Inhibition of Cardiac Responses | Yes | Less Active | Adrenergic Transmission |
| Relaxation of Trachea | Yes | No | Beta-Adrenergic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
